A Technical Guide to Fmoc-Dap(Dde)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis
A Technical Guide to Fmoc-Dap(Dde)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Dap(Dde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures. This document provides a comprehensive technical overview of its structure, properties, and the experimental protocols essential for its effective use. Its utility is rooted in the orthogonal nature of its two protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which allows for site-specific modifications of peptides.[1]
Core Chemical Structure
Fmoc-Dap(Dde)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its structure is defined by three key functional components:
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Fmoc Group (9-fluorenylmethoxycarbonyl): Attached to the α-amino group (Nα), the Fmoc group is a base-labile protecting group. Its removal is a fundamental step in the iterative elongation of the peptide chain during Fmoc-based SPPS.[2]
-
Dap Core (L-2,3-diaminopropionic acid): This amino acid provides the core scaffold, featuring two amino groups (α and β) that allow for the introduction of branching or other modifications within a peptide sequence.
-
Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the side-chain β-amino group (Nβ). The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage (e.g., TFA), but it can be selectively cleaved using hydrazine.[1] This orthogonality is crucial for advanced peptide design.[3]
Caption: Molecular structure of Fmoc-Dap(Dde)-OH.
Physicochemical Properties
The key quantitative data for Fmoc-Dap(Dde)-OH are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₀N₂O₆ | [4][5][6] |
| Molecular Weight | 490.5 g/mol | [4] |
| Exact Mass | 490.21038668 Da | [4] |
| CAS Number | 247127-51-1 | [4][5][6] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | [4] |
| Synonyms | Fmoc-L-Dap(Dde)-OH, Fmoc-Dpr(Dde)-OH | [5] |
Note: Data corresponds to the L-isomer, which is commonly used in peptide synthesis.
Experimental Protocols: Orthogonal Deprotection
The strategic application of Fmoc-Dap(Dde)-OH hinges on the ability to selectively remove either the Fmoc or the Dde protecting group while the other remains intact. This allows for either peptide chain elongation or side-chain modification, respectively.
This procedure is a standard step in SPPS to expose the Nα-amine for coupling the next amino acid.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[2][7] Agitate the mixture for 1-3 minutes. Drain the solution.
-
Second Treatment: Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal.[7]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2][7]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[2]
This protocol is employed when site-specific modification of the Dap side chain is desired.
-
Resin Preparation: After completing the desired peptide sequence, ensure the N-terminus is protected (e.g., with a Boc group if necessary, as hydrazine can also remove the Fmoc group).[3][8] Wash the resin thoroughly with DMF.
-
Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][7]
-
Deprotection Reaction: Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[8][9] Agitate gently at room temperature.
-
Reaction Time: The deprotection is typically rapid. Perform the treatment for 3 minutes and drain. Repeat this step two more times (total of 3 treatments).[8][9]
-
Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove hydrazine and the pyrazole byproduct.[1][7] The exposed β-amine is now ready for subsequent reactions, such as acylation or conjugation.
| Protecting Group | Reagent | Solvent | Typical Time | Stability |
| Fmoc | 20% Piperidine | DMF | 2 x (1-10 min) | Labile to base |
| Dde | 2% Hydrazine Monohydrate | DMF | 3 x 3 min | Labile to hydrazine; stable to acid/base |
Note: For lengthy syntheses, the more sterically hindered ivDde group may offer greater stability against premature removal by piperidine.[9][10]
Application Workflow in SPPS
The orthogonal nature of Fmoc-Dap(Dde)-OH enables a divergent synthetic strategy on the solid support. The following diagram illustrates a typical workflow for creating a branched peptide.
Caption: Workflow for synthesizing a branched peptide using Fmoc-Dap(Dde)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Fmoc-Dap(Dde)-OH | C28H30N2O6 | CID 135742649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]
